![molecular formula C31H33F3N2O2 B14037624 (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide](/img/structure/B14037624.png)
(3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzo[A,C][7]annulene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide is a complex organic molecule with a unique structure This compound is characterized by its multiple ring systems, including a dibenzoannulene core, and various functional groups such as hydroxyl, trifluoromethyl, and carboxamide
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide typically involves multiple steps, starting from simpler organic precursors. The synthetic route may include:
Formation of the dibenzoannulene core: This can be achieved through a series of cyclization reactions.
Introduction of functional groups: Functional groups such as hydroxyl, trifluoromethyl, and carboxamide are introduced through specific reactions like hydroxylation, trifluoromethylation, and amidation.
Chiral resolution: The compound’s stereochemistry is controlled through chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalysis: Using efficient catalysts to speed up reactions and improve yields.
Purification: Employing advanced purification techniques such as chromatography to obtain high-purity product.
Automation: Utilizing automated systems for large-scale synthesis to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
The compound (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide has several scientific research applications:
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s stability and functional groups make it suitable for developing new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Its chemical properties can be exploited in the development of new industrial catalysts or as intermediates in the synthesis of other complex molecules.
作用機序
The mechanism by which (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide shares similarities with other dibenzoannulene derivatives and compounds with trifluoromethyl groups.
- Other similar compounds : Include those with similar ring structures and functional groups, such as benzyl derivatives and pyridine-containing molecules.
Uniqueness
The uniqueness of (3R,4AR,11BS)-11B-Benzyl-3-hydroxy-4A-methyl-N-(2-methylpyridin-3-YL)-3-(trifluoromethyl)-2,3,4,4A,5,6,7,11B-octahydro-1H-dibenzoA,Cannulene-9-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C31H33F3N2O2 |
|---|---|
分子量 |
522.6 g/mol |
IUPAC名 |
(1S,11R,13R)-1-benzyl-13-hydroxy-11-methyl-N-(2-methylpyridin-3-yl)-13-(trifluoromethyl)tricyclo[9.4.0.02,7]pentadeca-2(7),3,5-triene-5-carboxamide |
InChI |
InChI=1S/C31H33F3N2O2/c1-21-26(11-7-17-35-21)36-27(37)24-12-13-25-23(18-24)10-6-14-28(2)20-30(38,31(32,33)34)16-15-29(25,28)19-22-8-4-3-5-9-22/h3-5,7-9,11-13,17-18,38H,6,10,14-16,19-20H2,1-2H3,(H,36,37)/t28-,29-,30-/m1/s1 |
InChIキー |
VEVQYNBVSYQDBJ-IDZRBWSNSA-N |
異性体SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@]4(CCC3)C)(C(F)(F)F)O)CC5=CC=CC=C5 |
正規SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4(CCC3)C)(C(F)(F)F)O)CC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


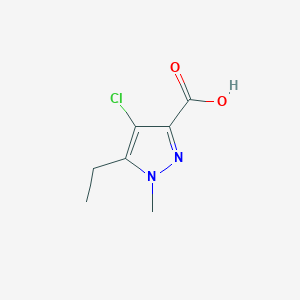
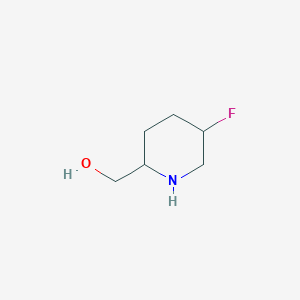
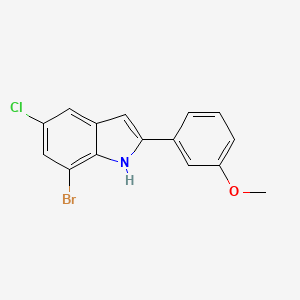



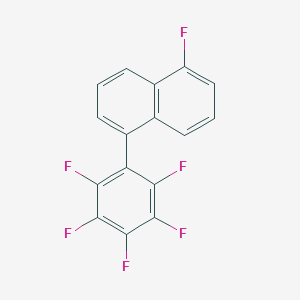
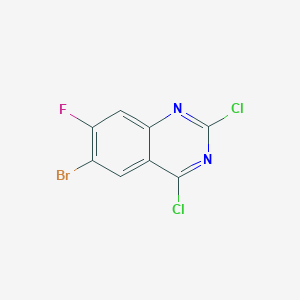
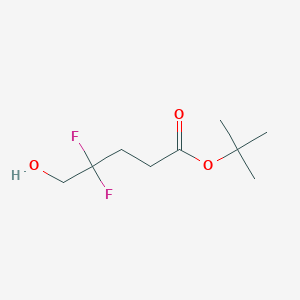
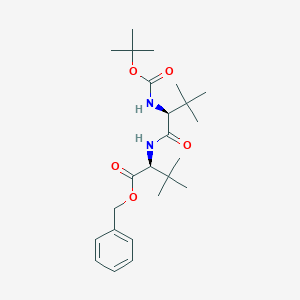
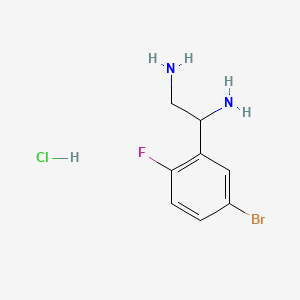
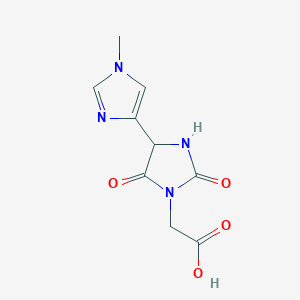
![6-Methyl-9-(thiophen-3-yl)-2,6,9-triazaspiro[4.5]decan-8-one hydrochloride](/img/structure/B14037598.png)

